molecular formula C11H7F3O B065401 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone CAS No. 163882-68-6

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone

Cat. No. B065401
M. Wt: 212.17 g/mol
InChI Key: BOBDUCSFDOHQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, also known as TFIE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can reduce the severity of inflammation in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have low toxicity and is well-tolerated by animals. However, there are also some limitations to the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. One area of research is the development of new drugs based on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Researchers are currently exploring the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone derivatives as anticancer, anti-inflammatory, and antiviral agents. Another area of research is the development of new methods for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, which could improve its yield and purity. Additionally, researchers are exploring the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a tool for studying the structure and function of proteins, particularly the cytochrome P450 enzymes. Finally, researchers are investigating the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a biomarker for various diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is the Friedel-Crafts acylation of 2,2,2-trifluoroacetophenone with indene in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Other methods, such as the use of Grignard reagents or organolithium compounds, have also been reported for the synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone.

Scientific Research Applications

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been used as a probe for studying the structure and function of proteins, such as the human cytochrome P450 enzymes.

properties

CAS RN

163882-68-6

Product Name

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2

InChI Key

BOBDUCSFDOHQBT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F

synonyms

Ethanone, 2,2,2-trifluoro-1-(1H-inden-2-yl)- (9CI)

Origin of Product

United States

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